molecular formula C11H13FO3 B2771570 4-(5-Fluoro-2-methoxyphenyl)butanoic acid CAS No. 49800-58-0

4-(5-Fluoro-2-methoxyphenyl)butanoic acid

Cat. No. B2771570
CAS RN: 49800-58-0
M. Wt: 212.22
InChI Key: HPXLWICMZMEFPV-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxyphenyl)butanoic acid is an organic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is also known as Fmoc-3,5-dimethoxyphenylalanine and is widely used in scientific research due to its unique properties.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) Applications

The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound structurally related to 4-(5-Fluoro-2-methoxyphenyl)butanoic acid, serves as a fluorogenic labeling agent for the HPLC analysis of biologically significant thiols such as glutathione, cysteine, and homocysteine. This method allows for the rapid and selective detection of these thiols, offering applications in pharmaceutical formulations analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Fluorescence Quenching in Biological Applications

Studies on fluorescence quenching by aniline of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, reveal insights into the static quenching mechanism and its potential in biological applications. Such studies enhance our understanding of molecular interactions in various biological and pharmaceutical contexts (Geethanjali, Nagaraja, & Melavanki, 2015).

Pharmaceutical Intermediate Synthesis

4,4-Bis(4-fluorophenyl)butanoic acid, closely related to this compound, is synthesized as an important pharmaceutical intermediate through Friedel-Crafts reaction. By applying sulfonation, undesired isomers can be successfully removed, highlighting its significance in the synthesis of pharmaceutical compounds (Fan, 1990).

Liquid Crystallinity in Material Science

Investigations into the liquid crystallinity of certain compounds, including those related to this compound, contribute to material science, particularly in the development of liquid crystal displays and other electronic devices. This research provides valuable insights into the properties and applications of such materials (Yamamoto, Kimura, Takabayashi, Oba, Karikomi, & Minabe, 2005).

Demethylation Processes in Organic Synthesis

The development of an organic solvent-free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid into 4-(4-hydroxyphenyl)butanoic acid showcases advancements in greener chemical processes. This method emphasizes the importance of environmentally friendly approaches in the synthesis of key intermediates for drug development (Delhaye, Diker, Donck, & Merschaert, 2006).

properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-15-10-6-5-9(12)7-8(10)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXLWICMZMEFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluoroanisole (20 g) and ethyl succinyl chloride (28 g) were dissolved in nitromethane (70 ml). The solution was cooled in an ice +water bath and stirred under nitrogen. Aluminium chloride was added (30 g in 3×10 g portions) over 30 minutes. The cooling bath was removed and the reaction mixture was stirred under nitrogen for 5 hours. The reaction mixture was poured onto ice and extracted into ethyl acetate. The organic phase was collected and concentrated under reduced pressure. The crude product was taken up in ethyl acetate (150 ml) and washed with 2N sodium hydroxide solution (2×100 ml). The organic phase was dried over magnesium sulphate, filtered and the solvent removed under reduced pressure. The product was dissolved in acetic acid (200 ml) containing 47% perchloric acid (10 ml) and hydrogenated over 10% palladium on charcoal until two equivalents of hydrogen were taken up. The reaction mixture was filtered and concentrated under reduced pressure. The crude product was taken up in ethyl acetate and water. Sodium hydrogen carbonate was added until no reaction occurred then the organic phase was collected, dried and filtered. The solvent was removed at reduced pressure and the resulting dark oil was dissolved in methanol (120 ml). Sodium hydroxide (8 g) was added and the mixture was heated under reflux for 3 hours. Water (50 ml) was added and the mixture was washed with 1:1 ether/hexane (150 ml). The aqueous phase was acidified and the product was extracted into ethyl acetate. The organic phase was dried, filtered and evaporated under reduced pressure to give the product (19.5 g), as a dark oil that solidified on standing.
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20 g
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28 g
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70 mL
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